6,6'-Dimethyl-2,2'-bipyridine
Overview
Description
6,6'-Dimethyl-2,2'-bipyridine is a derivative of 2,2'-bipyridine where the hydrogen atoms at the 6 and 6' positions are replaced by methyl groups. This modification can influence the physical, chemical, and coordination properties of the bipyridine ligand, making it a subject of interest in various chemical research areas, including coordination chemistry and materials science.
Synthesis Analysis
The synthesis of 6,6'-dimethyl-2,2'-bipyridine derivatives often involves cross-coupling reactions. For instance, a scalable synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine has been achieved using modified Negishi cross-coupling conditions, starting from readily available 2-halopyridines . Another approach involves the Suzuki coupling of 6,6'-dibromo-2,2'-bipyridine with mesityl boronic acid to produce 6,6'-dimesityl-2,2'-bipyridine . These synthetic methods provide access to various substituted bipyridines, which can be further functionalized for different applications.
Molecular Structure Analysis
The molecular structure of 6,6'-dimethyl-2,2'-bipyridine derivatives has been elucidated using X-ray crystallography. For example, the crystal structures of various complexes, such as those with palladium(II) and platinum(II), have been determined, revealing details about C(sp3)–H and C(sp2)–H bond activations . The crystal structure of 6,6'-dimethylsulfinyl-2,2'-bipyridine has also been reported, showing the molecule consists of a bipyridine moiety substituted with dimethylsulfinyl groups . These structures often exhibit weak interactions, such as hydrogen bonds and π-π stacking, which influence the solid-state packing.
Chemical Reactions Analysis
6,6'-Dimethyl-2,2'-bipyridine and its derivatives participate in various chemical reactions, forming complexes with different metals. For instance, reactions with palladium(II) and platinum(II) can lead to the formation of both neutral and cationic adducts, as well as cyclometalated derivatives . The coordination behavior of these ligands with copper(I) has also been examined, showing potential for use in dye-sensitized solar cells (DSCs) . Additionally, the complexation studies of 3-amino-6,6'-dimethyl-2,2'-bipyridine with metals like Cd(II), Cu(I), and Zn(II) have been reported, providing insights into the coordination properties of these ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,6'-dimethyl-2,2'-bipyridine derivatives are influenced by their molecular structure. For example, the phase transitions and vibrations of complexes with chloranilic acid have been studied, revealing that the 6,6'-derivative undergoes a continuous phase transition . The crystal packing and interactions within the structures of these compounds have been analyzed using Hirshfeld surface analysis, highlighting the role of weak interactions in determining the solid-state properties . These properties are crucial for the application of these compounds in various fields, such as materials science and coordination chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-6-(6-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPGUSXUGHOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196041 | |
Record name | 2,2'-Bipyridine, 6,6'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Dimethyl-2,2'-bipyridine | |
CAS RN |
4411-80-7 | |
Record name | 6,6′-Dimethyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4411-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Bi-2-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4411-80-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bipyridine, 6,6'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-dimethyl-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,6'-BI-2-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3HZ0ZAN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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